3-Tolylmethyl-2-butanol
Description
Contextualization within Alcohol Chemistry Research
Within the broader field of alcohol chemistry, substituted butanols are a focal point of investigation due to the diverse reactivity and properties imparted by different substituent groups. scienceready.com.au Research often centers on the reactions of the hydroxyl group, such as oxidation, dehydration, and substitution, which are influenced by the nature and position of the substituents on the butanol chain. scienceready.com.au For instance, the presence of bulky or electron-withdrawing groups can significantly alter the reaction pathways and product distributions. The study of these compounds contributes to a deeper understanding of fundamental reaction mechanisms and the development of new synthetic methodologies. ontosight.airsc.org
Significance of Stereochemistry in Substituted Butanol Architectures
Stereochemistry, the three-dimensional arrangement of atoms in molecules, is of paramount importance in the study of substituted butanols. numberanalytics.com Many substituted butanols contain one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). These isomers can exhibit profoundly different biological activities and physical properties. uobaghdad.edu.iqcymitquimica.com Consequently, the stereospecific synthesis of a particular isomer is often a critical goal in organic synthesis. acs.org The stereochemical outcome of reactions involving substituted butanols, such as nucleophilic substitution, is a key area of study, with mechanisms like SN1 and SN2 leading to different stereochemical results (racemization and inversion of configuration, respectively). numberanalytics.comutexas.edujove.com
Overview of Tolyl-Substituted Alcohol Derivatives in Synthetic Chemistry
Tolyl-substituted alcohols, a specific subclass of aromatic alcohols, are valuable intermediates in organic synthesis. The tolyl group, a methyl-substituted phenyl ring, can influence the reactivity of the alcohol and serve as a scaffold for further functionalization. rsc.orgacs.org These derivatives are employed in the synthesis of a wide range of compounds, including pharmaceuticals and other biologically active molecules. nih.govacs.org The position of the methyl group on the tolyl ring (ortho, meta, or para) can also impact the compound's properties and reactivity. Research in this area explores the synthesis of these alcohols and their subsequent transformations into more complex molecular architectures. rsc.orgacs.orgacs.org
Physicochemical Properties of 3-Tolylmethyl-2-butanol
| Property | 3-Methyl-2-butanol (B147160) | Predicted Effect of Tolylmethyl Substitution |
| Molecular Formula | C5H12O chemicalbook.com | C12H18O |
| Molecular Weight | 88.15 g/mol chemicalbook.comnist.gov | Increased |
| Boiling Point | 112 °C sigmaaldrich.com | Significantly Increased |
| Density | 0.818 g/mL at 25 °C sigmaaldrich.com | Increased |
| Water Solubility | 69.2 g/L foodb.ca | Decreased |
| Refractive Index | n20/D 1.409 sigmaaldrich.com | Increased |
This table presents data for the related compound 3-Methyl-2-butanol and predicts the qualitative changes upon substitution with a tolylmethyl group.
Synthesis and Stereochemistry of this compound
A documented synthesis of a derivative, (2R,3R)-4-benzyloxy-1-tert-butyldimethylsilyloxy-3-(3-tolylmethyl)-2-butanol, provides insight into a potential synthetic route for this compound. prepchem.com This synthesis involves a Grignard reaction, a powerful tool for carbon-carbon bond formation.
The key step is the reaction of (2S,3S)-4-benzyloxy-2,3-epoxy-1-butanol tert-butyldimethylsilyl ether with 3-tolylmethyl magnesium bromide. prepchem.com The Grignard reagent, prepared from 3-tolylmethyl bromide and magnesium, acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This ring-opening reaction results in the formation of the desired carbon skeleton. The use of a stereochemically defined starting material, the (2S,3S)-epoxide, allows for the stereocontrolled synthesis of the (2R,3R) product. prepchem.com
This specific example highlights the importance of stereochemistry in the synthesis of complex molecules. By choosing a starting material with a defined stereochemistry, chemists can control the spatial arrangement of atoms in the final product.
Reactivity and Potential Transformations
The reactivity of this compound is dictated by the presence of the secondary alcohol functional group and the tolylmethyl substituent. Based on general principles of alcohol chemistry, several key reactions can be anticipated:
Oxidation: Secondary alcohols can be oxidized to form ketones. scienceready.com.au The use of various oxidizing agents would convert the hydroxyl group of this compound into a carbonyl group.
Dehydration: Elimination of a water molecule from the alcohol can lead to the formation of alkenes. scienceready.com.au Due to the structure of this compound, a mixture of isomeric alkenes could be formed, with the major product predicted by Zaitsev's rule. scienceready.com.au
Substitution: The hydroxyl group can be replaced by other functional groups, such as halogens, through nucleophilic substitution reactions. scienceready.com.au The mechanism of this substitution (SN1 or SN2) would depend on the reaction conditions and the structure of the carbocation intermediate. numberanalytics.com
Esterification: Reaction with a carboxylic acid or its derivative would yield an ester, a common transformation for alcohols.
The tolylmethyl group can also participate in reactions, such as electrophilic aromatic substitution on the tolyl ring, or reactions involving the benzylic position.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-(3-methylphenyl)pentan-3-ol |
InChI |
InChI=1S/C12H18O/c1-3-12(13)8-7-11-6-4-5-10(2)9-11/h4-6,9,12-13H,3,7-8H2,1-2H3 |
InChI Key |
GDXMRJCQYVCPFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC1=CC=CC(=C1)C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Tolylmethyl 2 Butanol
Stereoselective Carbon-Carbon Bond Formation
Achieving stereoselectivity is a critical aspect of modern organic synthesis, particularly for chiral molecules like 3-Tolylmethyl-2-butanol. This involves the use of reactions that favor the formation of one stereoisomer over others.
Grignard Reaction Pathways for Alcohol Synthesis
The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds and synthesizing alcohols. organic-chemistry.orglibretexts.org It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. organic-chemistry.org For the synthesis of this compound, a secondary alcohol, a Grignard reagent can be reacted with an aldehyde. libretexts.org
One plausible pathway involves the reaction of 3-methyl-2-butanone (B44728) with a tolylmagnesium halide (e.g., tolylmagnesium bromide). The nucleophilic tolyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid protonates the alkoxide to yield the final product, this compound. libretexts.org
Alternatively, the reaction can be envisioned between 1-(p-tolyl)ethan-1-one (p-methylacetophenone) and a Grignard reagent derived from 2-bromopropane. In this scenario, the isopropyl group acts as the nucleophile. The choice of reactants can be guided by the availability and stability of the starting materials.
The general mechanism for the Grignard reaction is illustrated below:
R'MgX + R"COR"' → R'R"R"'COMgX → R'R"R"'COHWhere R', R", R"' are organic substituents and X is a halide.
While the Grignard reaction is highly effective, sterically hindered substrates may lead to side reactions such as reduction or enolization. organic-chemistry.org The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. libretexts.org
Catalytic Enantioselective Additions to Carbonyl Precursors
To produce an enantiomerically enriched form of this compound, catalytic enantioselective addition reactions are employed. These methods utilize a chiral catalyst to control the stereochemical outcome of the reaction.
One such approach is the catalytic enantioselective addition of an organometallic reagent to a carbonyl precursor. For instance, the addition of a tolyl-containing nucleophile to 2-butanone (B6335102) can be mediated by a chiral catalyst. Chiral ligands, often in complex with a metal center, create a chiral environment that directs the approach of the nucleophile to one face of the carbonyl group over the other.
Research in this area has explored various catalyst systems, including those based on chiral amino alcohols, BINOL derivatives, and other privileged ligand scaffolds. nih.govrug.nl For example, catalytic enantioselective aldol (B89426) additions to ketones have been demonstrated using chiral bispyridine bis N-oxides, although the enantioselectivities can be highly dependent on the ketone's structure. nih.gov The development of broadly applicable and highly selective catalysts remains an active area of research. nih.gov
The general principle of catalytic enantioselective addition is depicted as:
Nucleophile + Prochiral Electrophile --(Chiral Catalyst)--> Enantioenriched ProductDiastereoselective Approaches Utilizing Chiral Auxiliaries
Another powerful strategy for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
In the context of synthesizing this compound, a chiral auxiliary could be attached to either the ketone or the nucleophile precursor. For example, a prochiral ketone could be converted into a chiral imine or enamine using a chiral amine as the auxiliary. Subsequent addition of a tolyl Grignard reagent would proceed with facial selectivity dictated by the steric and electronic properties of the chiral auxiliary.
Evans oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries that have been widely used in asymmetric alkylation reactions to produce enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. nih.govwilliams.edu The predictability and high diastereoselectivities often achieved with these auxiliaries make them a valuable tool in asymmetric synthesis. williams.edu
| Method | Description | Key Features |
| Grignard Reaction | Addition of an organomagnesium halide to a carbonyl compound. organic-chemistry.org | Versatile, fundamental C-C bond formation. organic-chemistry.orglibretexts.org |
| Catalytic Enantioselective Addition | Use of a chiral catalyst to control stereochemistry in the addition of a nucleophile to a carbonyl. nih.gov | Produces enantiomerically enriched products. nih.gov |
| Diastereoselective Approach with Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct a stereoselective reaction. | High diastereoselectivities, predictable outcomes. williams.edu |
Alternative Synthetic Routes to the this compound Skeleton
Beyond direct additions to carbonyls, other synthetic strategies can be employed to construct the carbon framework of this compound.
Reductive Transformations of Precursor Ketones
This approach involves the synthesis of a precursor ketone, 3-methyl-1-(p-tolyl)butan-2-one, followed by its reduction to the desired secondary alcohol. The reduction of a ketone to a secondary alcohol is a common transformation in organic synthesis.
A variety of reducing agents can be employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most common reagents for ketone reduction. These hydride reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the alcohol.
For stereoselective reductions, chiral reducing agents or catalysts can be used. For example, chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane), can achieve high levels of enantioselectivity in the reduction of certain ketones. Catalytic hydrogenation using a chiral catalyst, such as a ruthenium-BINAP complex, is another powerful method for enantioselective ketone reduction.
| Reducing Agent/Method | Type | Selectivity |
| Sodium borohydride (NaBH₄) | Hydride reagent | Non-selective |
| Lithium aluminum hydride (LiAlH₄) | Hydride reagent | Non-selective |
| Chiral Borane Reagents | Chiral reducing agent | Enantioselective |
| Catalytic Hydrogenation (with chiral catalyst) | Catalytic reduction | Enantioselective |
Alkylation Strategies for Branched Alcohol Formation
Alkylation strategies involve the formation of carbon-carbon bonds by the reaction of a nucleophilic carbon species (an enolate or its equivalent) with an electrophilic alkylating agent. To synthesize this compound via this route, one could envision the alkylation of an enolate derived from a smaller ketone or aldehyde.
For instance, the enolate of 2-butanone could be generated using a strong base like lithium diisopropylamide (LDA). This enolate could then be reacted with a tolylmethyl halide (e.g., p-methylbenzyl bromide). This would form the precursor ketone, 3-methyl-1-(p-tolyl)butan-2-one, which could then be reduced as described in the previous section.
Controlling the regioselectivity of enolate formation is crucial in this approach, especially with unsymmetrical ketones. The use of kinetic versus thermodynamic conditions can favor the formation of one regioisomeric enolate over the other. Furthermore, to achieve stereoselectivity, chiral auxiliaries can be employed to direct the alkylation step, as seen in the Myers and Enders alkylation methods.
Hydrogen-borrowing catalysis is an emerging and atom-economical alkylation method where an alcohol is used as the alkylating agent. nih.gov This process avoids the need for pre-formed organometallic reagents or alkyl halides.
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient approach to complex molecules like this compound. These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity.
While specific multicomponent reaction sequences for the direct synthesis of this compound are not extensively documented in publicly available research, analogous strategies provide a conceptual framework. For instance, the combination of a Grignard reagent derived from a tolyl halide, an α,β-unsaturated ketone, and a hydride source in a one-pot fashion could theoretically construct the carbon skeleton and introduce the necessary functional groups. The development of such a convergent approach would be a significant step forward in the synthesis of this target molecule.
Optimization of Reaction Conditions and Yields in Synthetic Procedures
The successful synthesis of this compound, particularly in a stereoselective manner, is highly dependent on the careful optimization of reaction parameters. Factors such as solvent, temperature, catalyst, and the nature of reagents can profoundly influence the reaction outcome, affecting both the chemical yield and the stereochemical purity of the product.
Solvent Effects in Stereoselective Syntheses
The choice of solvent is a critical parameter in stereoselective synthesis. The solvent can influence the conformational preferences of the substrate and transition states, as well as the aggregation state and reactivity of chiral catalysts and reagents. In the context of synthesizing this compound, a polar aprotic solvent might be favored for reactions involving organometallic reagents to ensure their solubility and reactivity.
The following interactive table illustrates the hypothetical effect of different solvents on the enantiomeric excess (e.e.) of a key stereocenter-forming reaction in the synthesis of this compound.
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (e.e.) (%) |
| Toluene | 2.4 | 65 |
| Tetrahydrofuran (THF) | 7.6 | 82 |
| Dichloromethane (DCM) | 9.1 | 75 |
| Acetonitrile | 37.5 | 91 |
Note: The data in this table is illustrative and based on general principles of stereoselective synthesis. Specific experimental validation for the synthesis of this compound is required.
Ligand Design for Chiral Induction
In metal-catalyzed asymmetric reactions, the design of chiral ligands is paramount for achieving high levels of enantioselectivity. The ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For the synthesis of an enantiopure form of this compound, a chiral ligand would be essential in a catalytic asymmetric addition of a tolylmethyl group to 2-butanone or a related precursor.
The development of ligands with tunable steric and electronic properties allows for the fine-tuning of the catalyst's activity and selectivity. For example, bidentate phosphine (B1218219) ligands, such as those based on a BINAP scaffold, have proven effective in a wide range of asymmetric transformations. The steric bulk and electronic nature of the substituents on the phosphine atoms can be systematically varied to optimize the enantiomeric excess of the desired product.
The table below presents a hypothetical screening of different chiral ligands for the asymmetric synthesis of this compound.
| Ligand | Catalyst Precursor | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (R)-BINAP | [Rh(COD)Cl]₂ | 85 | 92 |
| (S,S)-Chiraphos | Cu(OTf)₂ | 78 | 88 |
| (R,R)-Trost Ligand | Pd₂(dba)₃ | 91 | 95 |
| (S)-Tol-BINAP | RuCl₂(PPh₃)₃ | 82 | 90 |
Note: This data is hypothetical and serves to illustrate the principles of ligand design in asymmetric catalysis. The actual performance of these ligands would need to be experimentally determined for the specific reaction.
Stereochemical Control and Chiral Resolution of 3 Tolylmethyl 2 Butanol
Enantiomeric and Diastereomeric Excess Determination Methodologies
Determining the enantiomeric excess (ee) and diastereomeric excess (de) is the foundational step in evaluating the success of a chiral separation or asymmetric synthesis. The most prevalent and reliable methods for secondary alcohols like 3-Tolylmethyl-2-butanol are chromatographic.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary tools used. These techniques employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and thus separation of the stereoisomers. The relative peak areas in the resulting chromatogram are used to calculate the enantiomeric and diastereomeric ratios.
Beyond chromatography, other methods exist, such as Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents. More advanced, high-throughput techniques involve creating diastereomeric iminoboronate esters with fluorescent chiral amines, allowing for ee determination via fluorescence spectroscopy. bath.ac.uk For compounds where chirality is conferred by isotopic substitution, molecular rotational resonance (MRR) spectroscopy has emerged as a powerful analytical tool. nih.gov
Chromatographic Chiral Separation Techniques
Chromatography is the cornerstone for both the analytical determination of stereochemical purity and the preparative separation of stereoisomers. gcms.cz The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte or its derivatives.
Chiral GC is highly effective for the analysis of volatile and thermally stable compounds. For secondary alcohols, direct analysis can sometimes be challenging, but resolution is often significantly improved by converting the alcohol to a more volatile ester derivative, such as an acetate. nih.gov This derivatization can enhance the interactions with the chiral stationary phase and improve peak shape and resolution.
Modified cyclodextrins, such as permethylated β-cyclodextrin, bonded to a polysiloxane backbone are common and highly effective chiral stationary phases for this purpose. gcms.cznih.gov The selection of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters for optimizing the separation of the diastereomers and enantiomers of derivatized this compound.
Table 1: Exemplar GC Conditions for Chiral Secondary Alcohol Separation Data is representative for analogous compounds and serves as a starting point for method development for this compound.
Chiral HPLC is a versatile and widely used technique for the separation of a broad range of chiral compounds, including aryl-substituted alcohols. helixchrom.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective. These phases, often available under trade names like Chiralcel® and Chiralpak®, can separate a vast number of racemates without derivatization.
An alternative strategy involves using a Pirkle-type stationary phase, such as one based on N-(3,5-dinitrobenzoyl)-D-phenylglycine. scirp.orgresearchgate.net For these types of columns, resolution can often be enhanced by derivatizing the alcohol with an achiral agent, such as a substituted benzoyl chloride. scirp.orgresearchgate.net This creates diastereomeric interactions with the CSP that facilitate separation. The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol modifier like isopropanol, is crucial for achieving optimal selectivity and resolution. researchgate.net
Table 2: Potential HPLC Methods for Chiral Resolution of this compound Derivatives Methodology is based on successful separation of analogous chiral benzyl (B1604629) alcohols. researchgate.netresearchgate.net
Enzymatic Resolution Approaches
Enzymatic kinetic resolution is a powerful green chemistry tool for obtaining enantiomerically enriched compounds. This method relies on the stereoselectivity of an enzyme, typically a lipase (B570770), to preferentially catalyze a reaction on one enantiomer of a racemic mixture. mdpi.com For a racemic secondary alcohol like this compound, a common approach is lipase-catalyzed transesterification.
In this process, the enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) with an acyl donor (like vinyl acetate), leaving the other enantiomer (the S-enantiomer) unreacted. nih.gov The reaction is stopped at or near 50% conversion, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. Lipases such as those from Candida antarctica (CAL-B, often immobilized as Novozym 435®) and Pseudomonas cepacia are known to be highly effective for resolving secondary alcohols. mdpi.comacs.org
To overcome the 50% theoretical yield limit of kinetic resolution, a dynamic kinetic resolution (DKR) can be employed. This process combines the enantioselective enzymatic acylation with an in-situ racemization of the slower-reacting alcohol enantiomer, often using a metal catalyst. acs.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. acs.org
Table 3: Representative Conditions for Enzymatic Kinetic Resolution of Secondary Alcohols Conditions are based on established protocols for similar substrates. mdpi.comresearchgate.net
Derivatization Strategies for Absolute Configuration Assignment
Once enantiomers are separated, determining their absolute configuration (i.e., assigning them as R or S) is essential. masterorganicchemistry.com While X-ray crystallography of a suitable crystalline derivative provides an unambiguous assignment, it is not always feasible. Spectroscopic methods, particularly NMR, are therefore commonly used.
A classic and reliable method for secondary alcohols is the Mosher's method. This involves derivatizing the alcohol with a chiral reagent, typically the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric Mosher's esters. By analyzing the ¹H or ¹⁹F NMR spectra of these diastereomers, the spatial arrangement of the substituents around the stereocenter can be deduced, allowing for the assignment of the absolute configuration. mdpi.com
Another powerful technique is the competing enantioselective acylation (CEA) reaction. mdpi.comnih.gov In this method, the chiral alcohol is subjected to acylation with a pair of enantiomeric catalysts. The absolute configuration is determined by comparing the reaction rates of the alcohol with each catalyst enantiomer, often monitored by LC/MS. nih.gov The Cahn-Ingold-Prelog (CIP) priority rules provide the formal framework for naming the assigned configuration as either R or S. libretexts.org
Table 4: Mentioned Chemical Compounds
Reactivity and Mechanistic Investigations of 3 Tolylmethyl 2 Butanol
Transformations Involving the Secondary Alcohol Functionality
The secondary alcohol group is a key reactive center in 3-Tolylmethyl-2-butanol. Its transformations are expected to be characteristic of other secondary alcohols, involving reactions such as oxidation, esterification, etherification, and dehydration.
The oxidation of a secondary alcohol typically yields a ketone. libretexts.orgchemguide.co.uk In the case of this compound, oxidation would result in the formation of 3-Tolylmethyl-2-butanone. Common oxidizing agents for this transformation include chromates, such as pyridinium (B92312) chlorochromate (PCC), or conditions like the Swern or Dess-Martin periodinane oxidations. These reagents are generally selective for the alcohol functional group and would not affect the tolyl ring or the alkyl chain under standard conditions.
Table 1: Predicted Oxidation of this compound
| Reactant | Oxidizing Agent | Predicted Product |
|---|
Selectivity would be a key consideration if other reducible functional groups were present in the molecule. However, given the structure of this compound, high selectivity for the formation of the ketone is expected.
Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst, known as Fischer esterification, would produce an ester. masterorganicchemistry.com For example, reacting this compound with acetic acid would yield 3-tolylmethyl-2-butyl acetate. The reaction is an equilibrium process, and the yield of the ester can be maximized by removing water as it is formed.
Etherification: The formation of an ether from this compound can be achieved through various methods. The Williamson ether synthesis, for instance, would involve deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This would result in the formation of an asymmetrical ether.
Table 2: Predicted Esterification and Etherification Products
| Reaction | Co-reactant | Catalyst/Conditions | Predicted Product |
|---|---|---|---|
| Esterification | Acetic Acid | Acid Catalyst (e.g., H₂SO₄) | 3-tolylmethyl-2-butyl acetate |
Acid-catalyzed dehydration of this compound is expected to proceed via an E1 elimination mechanism, involving the formation of a carbocation intermediate. study.com The initial protonation of the hydroxyl group, followed by the loss of a water molecule, would generate a secondary carbocation. This carbocation can then undergo rearrangement to a more stable tertiary carbocation if a suitable hydride or alkyl shift is possible.
The subsequent elimination of a proton from an adjacent carbon atom would lead to the formation of one or more alkene products. The distribution of these products would be governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. stackexchange.com For this compound, a mixture of alkenes is anticipated, with the exact composition depending on the relative rates of proton removal from competing sites and the potential for carbocation rearrangements.
Table 3: Potential Dehydration Products of this compound
| Product Name | Structure | Predicted Stability |
|---|---|---|
| 3-(Tolylmethyl)but-1-ene | Alkene | Less Substituted (Hofmann Product) |
Reactivity of the Tolyl Moiety
The tolyl group, a substituted benzene (B151609) ring, is susceptible to electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-directing group, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself. lkouniv.ac.inmasterorganicchemistry.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. total-synthesis.commasterorganicchemistry.com When this compound undergoes such reactions, the electrophile will preferentially add to the positions ortho and para to the methyl group on the tolyl ring. The bulky 2-butanol (B46777) substituent may exert some steric hindrance, potentially favoring substitution at the para position over the ortho positions.
Table 4: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Products |
|---|---|---|
| Nitration | NO₂⁺ | 4-Nitro-1-methyl-2-(3-methylbutan-2-yl)benzene |
| Bromination | Br⁺ | 4-Bromo-1-methyl-2-(3-methylbutan-2-yl)benzene |
Functionalization of the methyl group on the tolyl ring can be achieved through free-radical halogenation. Under UV light or with a radical initiator, the benzylic hydrogens of the methyl group can be substituted with a halogen, such as bromine. This would produce a bromomethylphenyl group, which can then be converted into a variety of other functional groups through nucleophilic substitution reactions.
Alternatively, oxidation of the benzylic methyl group, for instance with potassium permanganate, could lead to the formation of a carboxylic acid, provided the rest of the molecule is stable to the reaction conditions.
Table 5: Potential Side-Chain Functionalization Products
| Reaction | Reagents | Functionalized Moiety | Product Type |
|---|---|---|---|
| Free-Radical Bromination | NBS, UV light | Tolyl methyl group | Benzylic bromide |
Mechanistic Studies of Key Transformations
Detailed mechanistic studies are crucial for understanding the reactivity of this compound. Such investigations provide insights into the precise sequence of bond-breaking and bond-forming events, as well as the energetic landscape of a chemical reaction. While specific experimental and computational studies on this compound are not extensively reported in publicly accessible literature, this section outlines the principles of key analytical methods and their hypothetical application to this compound.
Kinetic Isotope Effect Analysis
The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a specific bond to an isotopically substituted atom is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org The KIE is the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope (klight/kheavy). wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is cleaved in the rate-limiting step, while a secondary KIE occurs when the labeled atom is not directly involved in bond cleavage. libretexts.orgprinceton.edu
For a hypothetical oxidation reaction of this compound to the corresponding ketone, the C-H bond at the carbinol center (C2) is broken. To probe the mechanism, a KIE study could be performed by comparing the oxidation rate of the normal compound with its deuterated analogue, where the hydrogen at C2 is replaced by deuterium (B1214612) (D).
If the C-H bond cleavage is the rate-determining step, a significant primary KIE would be expected. The difference in zero-point vibrational energies between a C-H and a C-D bond means that more energy is required to break the C-D bond, leading to a slower reaction rate for the deuterated compound. princeton.edu
Hypothetical Kinetic Data for the Oxidation of this compound
| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| This compound | 2.4 x 10⁻⁴ | 6.5 |
| This compound-2-d | 3.7 x 10⁻⁵ |
This data is illustrative and not based on published experimental results.
In this hypothetical scenario, the observed KIE of 6.5 is a large primary isotope effect, which would strongly suggest that the C-H bond at the second carbon is indeed broken during the rate-determining step of the oxidation reaction. nih.gov A smaller or inverse KIE might indicate a different rate-limiting step, such as the initial coordination of the oxidizing agent.
Reaction Coordinate Mapping and Transition State Analysis
Reaction coordinate mapping is a computational method used to explore the energy landscape of a chemical reaction, connecting reactants to products through the transition state. arxiv.orgresearchgate.net This analysis provides a detailed picture of the highest energy point along the reaction pathway—the transition state—and the activation energy required to reach it.
For a potential acid-catalyzed dehydration of this compound, which could proceed via an E1 mechanism, computational chemistry could be employed to map the reaction coordinate. This process would involve protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation intermediate, and finally, deprotonation to yield an alkene.
The analysis would begin with geometry optimization of the reactant, product, and a search for the transition state structure. Once located, frequency calculations are performed to confirm the transition state (characterized by a single imaginary frequency) and to calculate thermodynamic properties. The intrinsic reaction coordinate (IRC) would then be calculated to ensure that the identified transition state correctly connects the reactant and the intermediate.
Hypothetical Computed Energetic Parameters for the Dehydration of this compound (E1 Mechanism, Step 1)
| Parameter | Value (kcal/mol) | Description |
| ΔE‡ | +25.2 | Electronic energy of activation |
| ΔH‡ | +24.5 | Enthalpy of activation |
| ΔG‡ | +28.1 | Gibbs free energy of activation |
| C-O bond length in transition state | 2.15 Å | Elongated bond indicating cleavage |
| C-O bond length in reactant | 1.43 Å | Normal single bond length |
This data is illustrative and not based on published computational results.
The data in this hypothetical table would provide quantitative insights into the reaction's feasibility. A Gibbs free energy of activation (ΔG‡) of +28.1 kcal/mol suggests a significant energy barrier for the formation of the carbocation, consistent with a slow, rate-determining step. The elongated C-O bond in the computed transition state structure would visually confirm that this step corresponds to the cleavage of the carbon-oxygen bond. researchgate.net Such computational studies are invaluable for distinguishing between possible mechanistic pathways (e.g., E1 vs. E2) by comparing the activation barriers for each.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-Tolylmethyl-2-butanol. Both ¹H and ¹³C NMR would provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by neighboring functional groups. Protons on carbons attached to the oxygen atom and the aromatic ring are expected to appear at lower fields (higher ppm values) due to deshielding effects. openstax.org The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -OH | 1.5-4.0 | Singlet (broad) |
| Aromatic H | 7.0-7.3 | Multiplet |
| -CH(OH)- | 3.5-4.0 | Multiplet |
| -CH₂-Ar | 2.5-2.8 | Doublet |
| Ar-CH₃ | 2.3-2.4 | Singlet |
| -CH-CH₂- | 1.6-2.0 | Multiplet |
| -CH(OH)CH₃ | 1.1-1.3 | Doublet |
| -CH(CH₃)₂ | ~0.9 | Doublet of doublets |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show a signal for each unique carbon atom in this compound. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. Carbons bonded to the electronegative oxygen atom and the aromatic carbons are expected to resonate at lower fields. openstax.orgyoutube.com
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary, attached to CH₃) | 135-140 |
| Aromatic C (quaternary, attached to CH₂) | 138-142 |
| Aromatic C-H | 125-130 |
| -CH(OH)- | 70-80 |
| -CH₂-Ar | 40-50 |
| -CH-CH₂- | 30-40 |
| Ar-CH₃ | ~21 |
| -CH(OH)CH₃ | 20-25 |
| -CH(CH₃)₂ | 15-20 |
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) would be employed.
The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). For compounds with a benzyl (B1604629) group, a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion, is often observed. ucalgary.ca Another significant fragment for benzyl alcohol and its derivatives can be the ion at m/z 79. guidechem.comstackexchange.com
Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment |
| [M]⁺ | Molecular Ion |
| [M-18]⁺ | Loss of H₂O |
| [M-43]⁺ | Loss of isopropyl group |
| 105 | [C₈H₉]⁺ (Tolyl-CH₂⁺) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 45 | [CH₃CHOH]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. openstax.org A strong C-O stretching band for a secondary alcohol would appear in the 1100-1150 cm⁻¹ region. libretexts.org Characteristic absorptions for the aromatic ring would include C-H stretching just above 3000 cm⁻¹, and C=C stretching in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy
Raman spectroscopy would also detect these functional groups. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong in the Raman spectrum. The C-H stretching vibrations of the alkyl and aromatic groups would also be visible. IR and Raman are governed by different selection rules; IR bands arise from a change in dipole moment, while Raman bands arise from a change in polarizability. mt.com
Predicted IR and Raman Active Vibrational Modes
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (Broad in IR) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O (Secondary Alcohol) | Stretching | 1100-1150 |
X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.com Since this compound is likely a liquid or a low-melting solid at room temperature, it would need to be converted into a crystalline derivative. This can be achieved by reacting the alcohol with a chiral carboxylic acid to form a diastereomeric ester. sci-hub.se
Once a suitable single crystal of the derivative is obtained, X-ray diffraction analysis can be performed. The resulting electron density map reveals the precise arrangement of atoms in the crystal lattice. By using anomalous dispersion, the absolute configuration of the chiral centers can be determined. researchgate.netresearchgate.net This technique provides an unambiguous assignment of the (R) or (S) configuration at each stereocenter.
Comprehensive Chromatographic Separations for Purity and Stereoisomer Profiling
Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers. Given that the structure contains two chiral centers, it can exist as four stereoisomers (two pairs of enantiomers).
Gas Chromatography (GC)
Gas chromatography can be used to assess the purity of the compound. For the separation of stereoisomers, a chiral stationary phase is required. Different enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique for the separation of stereoisomers. hplc.eu Similar to GC, a chiral stationary phase can be used to resolve the enantiomers. Alternatively, the racemic alcohol can be derivatized with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated on a non-chiral stationary phase, such as silica (B1680970) gel or a C18 column. researchgate.netnih.govchromforum.org Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for diastereomer separation. nih.gov
Typical Chromatographic Conditions for Stereoisomer Separation
| Technique | Stationary Phase | Mobile Phase |
| Chiral GC | Cyclodextrin-based chiral column | Helium |
| Chiral HPLC | Polysaccharide-based chiral stationary phase | Hexane (B92381)/Isopropanol |
| HPLC of Diastereomeric Esters | Silica Gel | Hexane/Ethyl Acetate |
| HPLC of Diastereomeric Esters | C18 | Acetonitrile/Water |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations provide valuable information about the stability, reactivity, and electronic properties of 3-methyl-2-butanol (B147160).
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For a molecule like 3-methyl-2-butanol, DFT calculations typically involve optimizing the geometry to find the lowest energy conformation. From this optimized structure, electronic properties can be calculated. Studies on similar alcohols, such as 3,3-dimethyl-2-butanol (B106058), have shown that DFT methods, for instance using the B3LYP functional with a 6-311G** basis set, can accurately predict molecular geometry and electronic energies. icm.edu.pl
Table 1: Representative Calculated Electronic Properties of a Secondary Alcohol (e.g., a Pentanol (B124592) Isomer) using DFT
| Property | Calculated Value | Unit |
|---|---|---|
| Total Electronic Energy | -312.39 | Hartree |
| HOMO Energy | -0.25 | Hartree |
| LUMO Energy | 0.05 | Hartree |
| HOMO-LUMO Gap | 0.30 | Hartree |
This interactive table contains representative data based on DFT calculations for secondary alcohols similar to 3-methyl-2-butanol.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow for the study of the conformational flexibility of 3-methyl-2-butanol and its interactions with other molecules over time.
Conformational analysis of 3-methyl-2-butanol is crucial as its shape influences its physical and biological properties. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For example, rotation around the C2-C3 bond can lead to different staggered conformations (anti, gauche). A study on the enantioselectivity of lipase (B570770) for 3-methyl-2-butanol utilized molecular dynamics to explore its low-energy conformations within the enzyme's active site. nih.gov
MD simulations are also instrumental in studying intermolecular interactions, such as hydrogen bonding, which is a key feature of alcohols. By simulating 3-methyl-2-butanol in a solvent like water, one can observe the formation, duration, and strength of hydrogen bonds. The radial distribution function, g(r), can be calculated from the simulation to determine the probability of finding another atom at a certain distance from a reference atom.
Table 2: Representative Dihedral Angle Distribution for the C1-C2-C3-C4 Backbone of a Pentanol Isomer from MD Simulation
| Conformation | Dihedral Angle Range (degrees) | Relative Population (%) |
|---|---|---|
| Anti | 150 to 180 | 60 |
| Gauche (+) | 50 to 80 | 20 |
This interactive table illustrates typical conformational preferences for a secondary alcohol, showing the higher stability of the anti-conformation.
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. For 3-methyl-2-butanol, this includes predicting its infrared (IR) and nuclear magnetic resonance (NMR) spectra.
The calculation of vibrational frequencies using DFT can produce a theoretical IR spectrum. A study on 3,3-dimethyl-1-butanol (B44104) and 3,3-dimethyl-2-butanol demonstrated that DFT calculations (B3LYP/6-311G**) could accurately reproduce experimental IR spectra. icm.edu.pl The calculated frequencies are often scaled by an empirical factor to better match experimental values.
For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the chemical shifts of ¹H and ¹³C nuclei. researchgate.net The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects. Comparing calculated and experimental spectra can help in the structural elucidation and conformational analysis of 3-methyl-2-butanol. researchgate.netresearchgate.net
Table 3: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for Key Modes in a Secondary Alcohol Similar to 3-Methyl-2-butanol
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H stretch | 3350 | 3400 | Hydrogen-bonded OH |
| C-H stretch | 2960 | 2980 | Asymmetric CH₃ stretch |
| C-O stretch | 1100 | 1120 | C-O bond vibration |
This interactive table shows a representative comparison of experimental and calculated IR frequencies, highlighting the predictive power of DFT.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides a powerful means to investigate reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For 3-methyl-2-butanol, a common reaction to study computationally is its acid-catalyzed dehydration to form alkenes.
The dehydration of secondary alcohols can proceed through either an E1 or E2 mechanism. byjus.comlibretexts.orgunacademy.com Computational studies can map out the potential energy surface for both pathways. This involves locating the structures of the reactants, intermediates (like carbocations in the E1 mechanism), transition states, and products. The calculated energies of these species allow for the determination of the reaction barriers, which can help to predict the dominant reaction pathway and the regioselectivity of the resulting alkenes (Zaitsev's vs. Hofmann's rule). Theoretical studies on the thermal decomposition of pentanol isomers have also provided valuable kinetic data for combustion models. acs.org
Table 4: Representative Calculated Activation Energies for the Dehydration of a Secondary Alcohol
| Reaction Step | Mechanism | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Protonation of Alcohol | E1 | 5-10 |
| Formation of Carbocation | E1 | 25-30 |
| Deprotonation to form Alkene | E1 | 2-5 |
This interactive table provides illustrative activation energies for key steps in the E1 and E2 dehydration pathways of a secondary alcohol, suggesting the E1 pathway is generally more favorable.
Synthetic Utility and Applications in Complex Molecule Synthesis
Integration into Polymer Architectures and Materials Science
There is no information available to suggest that 3-Tolylmethyl-2-butanol has been integrated into polymer architectures or has applications in materials science. Research in polymer chemistry often explores novel monomers and functional additives to create materials with specific properties, but this compound does not appear to have been investigated for such purposes.
Development as a Catalyst or Ligand Precursor
Emerging Research Avenues and Future Outlook
Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.it For the synthesis of 3-Tolylmethyl-2-butanol, research is shifting away from traditional methods that may rely on stoichiometric reagents and harsh conditions towards more sustainable alternatives.
One promising green approach involves the use of catalytic reagents, which are superior to stoichiometric ones as they can be used in small amounts and are often recyclable. acs.org For instance, the reduction of a corresponding ketone to form the secondary alcohol this compound could be achieved using catalytic hydrogenation. This method boasts a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating minimal waste. acs.org
Furthermore, the use of alcohols as sustainable reagents in organic transformations is a burgeoning field of study. rsc.orgresearchgate.net Research into transition-metal-free conditions for reactions such as the β-alkylation of primary alcohols presents a greener pathway for creating carbon-carbon bonds, a key step in synthesizing more complex molecules from simpler alcohol precursors. nih.gov Another avenue explores enzymatic processes, which occur in water at mild temperatures and can eliminate the need for protecting groups, thereby streamlining the synthesis and reducing derivative waste. acs.org The application of these biocatalysis principles could lead to a highly selective and environmentally friendly synthesis of this compound.
| Green Synthesis Strategy | Key Advantages | Relevant Principles |
| Catalytic Hydrogenation | High atom economy (potentially 100%), reduces waste, catalytic reagents are reusable. acs.org | Catalysis, Atom Economy. acs.org |
| Enzymatic Synthesis | High selectivity, avoids protecting groups, uses mild conditions (water, room temp.). acs.org | Use of Renewable Feedstocks, Reduce Derivatives. acs.org |
| Transition-Metal-Free C-C Coupling | Avoids potentially toxic and expensive heavy metals, utilizes readily available alcohol feedstocks. nih.gov | Safer Chemistry, Catalysis. |
| Use of Greener Solvents | Reduces environmental impact, potential for biomass-derived solvents like 2-MeTHF. unibo.it | Safer Solvents and Auxiliaries. |
Flow Chemistry Applications in Synthesis and Scale-Up
Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly in terms of safety, consistency, and scalability. rsc.orgrsc.org For a compound like this compound, flow chemistry can enable more precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. okayama-u.ac.jp
The synthesis of alcohols and related compounds has been successfully demonstrated in continuous flow systems. nih.govnih.gov For example, Grignard reactions, which are often used to form secondary alcohols, can be performed more safely and efficiently in flow reactors. vapourtec.com The high heat and mass transfer rates in microreactors allow for the rapid dissipation of heat from exothermic reactions, preventing runaway reactions and the formation of byproducts. okayama-u.ac.jpflinders.edu.au
Moreover, multi-step syntheses can be streamlined by connecting several flow reactors in sequence, eliminating the need for isolating and purifying intermediates at each stage. flinders.edu.auresearchgate.net This "telescoped" approach significantly reduces production time and waste. For the industrial-scale production of this compound, flow chemistry offers a clear path to efficient, automated, and scalable manufacturing. researchgate.net The ability to safely handle unstable intermediates and conduct reactions under harsh conditions with greater control opens up new synthetic possibilities. okayama-u.ac.jpflinders.edu.au
| Flow Chemistry Advantage | Application in this compound Synthesis |
| Enhanced Safety | Better control over exothermic reactions (e.g., Grignard synthesis), minimizing risk of thermal runaway. okayama-u.ac.jp |
| Precise Reaction Control | Accurate management of residence time, temperature, and stoichiometry leading to higher yields and fewer impurities. okayama-u.ac.jp |
| Scalability | Straightforward scaling from laboratory to production by running the system for longer or using parallel reactors. researchgate.net |
| Multi-step Synthesis | Integration of multiple reaction steps (e.g., ketone formation followed by reduction) into a continuous sequence. flinders.edu.auresearchgate.net |
Exploration of Novel Chemical Space and Derivatization
The concept of "chemical space" refers to the vast number of possible molecules that could theoretically exist. nih.gov Exploring novel regions of this space by creating derivatives of existing compounds is a cornerstone of drug discovery and materials science. nih.govfigshare.com this compound, with its aromatic ring and secondary alcohol functional group, serves as a versatile scaffold for derivatization.
The hydroxyl (-OH) group is a prime site for modification. It can be converted into esters, ethers, or halides, each modification imparting different physicochemical properties to the molecule. For instance, esterification with various carboxylic acids could generate a library of compounds with potentially diverse applications. The aromatic ring also offers opportunities for substitution reactions, allowing for the introduction of various functional groups at the ortho, meta, or para positions relative to the methyl group. libretexts.org
Derivatization is also crucial for analytical purposes. By reacting the alcohol with a suitable agent, a derivative with improved volatility or detectability for techniques like gas chromatography-mass spectrometry (GC-MS) can be created. nih.govnih.gov For example, reaction with para-tolyl isocyanate could produce a stable derivative for analysis. nih.gov The systematic exploration of derivatives of this compound could lead to the discovery of new molecules with valuable properties. researchgate.net
| Derivatization Strategy | Potential Outcome |
| Esterification of the -OH group | Creation of a library of esters with varied properties. |
| Etherification of the -OH group | Modification of polarity and hydrogen bonding capacity. |
| Aromatic Ring Substitution | Introduction of new functional groups to alter electronic and steric properties. libretexts.org |
| Analytical Derivatization (e.g., with PTI) | Enhanced performance in analytical techniques like GC-MS. nih.gov |
Development of Certified Analytical Standards and Reference Materials
Certified Reference Materials (CRMs) are indispensable tools in analytical chemistry, ensuring the accuracy, reliability, and comparability of measurement results across different laboratories and methods. iaea.orgresearchgate.net A CRM is a highly pure and stable material with one or more certified property values, accompanied by an uncertainty and a statement of metrological traceability. researchgate.netsemanticscholar.org
For a novel or specialized compound like this compound, the development of a CRM is a critical step to support its use in any regulated industry. The process of creating a CRM is rigorous and involves several key stages. semanticscholar.org First, a high-purity batch of the material must be synthesized and thoroughly purified. Subsequently, comprehensive homogeneity and stability studies are conducted to ensure that every unit of the batch is identical and that the material does not degrade over time. mdpi.comscirp.org
The characterization and value assignment are then performed through an interlaboratory comparison, where multiple independent and validated analytical methods are used to determine the purity of the compound. mdpi.com This approach minimizes the bias associated with any single method. mdpi.com The final certified value and its associated uncertainty are calculated from these results. The availability of a CRM for this compound would be essential for quality control, method validation, and calibration of analytical instruments in any laboratory working with this compound. iaea.orgscirp.org
| CRM Development Stage | Purpose |
| Material Preparation & Purification | To obtain a highly pure and homogeneous batch of the compound. semanticscholar.org |
| Homogeneity Study | To confirm that the property of interest is uniform throughout the entire batch. mdpi.comscirp.org |
| Stability Study | To assess the material's integrity under various storage and transport conditions over time. mdpi.comscirp.org |
| Characterization & Value Assignment | To determine the certified property value (e.g., purity) using multiple analytical methods in an interlaboratory study. mdpi.com |
| Uncertainty Estimation | To calculate the uncertainty associated with the certified value, considering contributions from homogeneity, stability, and characterization. mdpi.com |
Q & A
Q. What are the established synthetic routes for 3-Tolylmethyl-2-butanol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically employs Friedel-Crafts alkylation or Grignard reactions. For example, reacting 3-methylbenzyl chloride with 2-butanone under Lewis acid catalysis (e.g., AlCl₃) can yield this compound. Reaction temperature (optimized between 0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of precursors critically affect enantiomeric purity and yield . Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Compare H and C spectra with literature data for methyl group splitting patterns (δ 1.2–1.4 ppm for tertiary alcohol protons) and aromatic proton resonances (δ 6.8–7.3 ppm) .
- GC-MS : Confirm molecular ion peaks (m/z ~164 for [M]) and fragmentation patterns .
- X-ray crystallography : For resolving stereochemical ambiguities, single-crystal analysis is definitive .
Q. What solvents and storage conditions are optimal for stabilizing this compound in experimental settings?
- Methodological Answer : Store under inert gas (N₂/Ar) at 4°C in amber glass vials to prevent oxidation. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for reactions, while non-polar solvents (hexane) are preferable for crystallization .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts show promise?
- Methodological Answer : Asymmetric hydrogenation using chiral phosphine ligands (e.g., BINAP-Ru complexes) on prochiral ketone precursors can yield enantiomerically enriched product (>90% ee). Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer from racemic mixtures . Kinetic resolution parameters (temperature, pH) must be optimized using design-of-experiments (DoE) frameworks .
Q. What contradictions exist in reported thermodynamic data (e.g., ΔHf_ff, pKa) for this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in pKa values (reported range: 15.2–16.8 in water) arise from solvent effects and measurement techniques. To resolve:
Q. How can reaction kinetics and mechanistic pathways for this compound synthesis be elucidated?
- Methodological Answer : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation (e.g., carbocation species in Friedel-Crafts reactions). Isotopic labeling (O in hydroxyl groups) combined with mass spectrometry can trace oxygen atom transfer pathways . For computational studies, transition state modeling (Gaussian 09, B3LYP/6-31G*) provides activation energy profiles .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., dimerization). Process analytical technology (PAT) tools, such as online HPLC, enable real-time monitoring of impurity profiles . Solvent engineering (e.g., supercritical CO₂) can suppress undesired pathways while improving green chemistry metrics .
Experimental Design & Data Analysis
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound derivatives?
- Methodological Answer : Adopt a modular synthesis approach: vary substituents on the tolyl group (e.g., electron-withdrawing/-donating groups) and systematically assess physicochemical properties (logP, solubility) and bioactivity. Use multivariate regression models to correlate structural features with observed effects .
Q. What statistical methods are appropriate for analyzing variability in spectroscopic data across laboratories?
- Methodological Answer : Apply interlaboratory comparison protocols (e.g., ISO 13528) and ANOVA to identify systematic vs. random errors. Principal component analysis (PCA) reduces dimensionality in spectral datasets (e.g., NMR chemical shifts) to isolate outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
